Methyl pentachlorophenyl butanedioate
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Overview
Description
Methyl pentachlorophenyl butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a pentachlorophenyl group, and a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pentachlorophenyl butanedioate typically involves the esterification of pentachlorophenol with butanedioic acid (succinic acid) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an excess of methanol to drive the reaction to completion. The reaction can be represented as follows:
Pentachlorophenol+Butanedioic acid+Methanol→Methyl pentachlorophenyl butanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
Methyl pentachlorophenyl butanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentachlorophenol and butanedioic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Pentachlorophenol and butanedioic acid.
Reduction: Methyl pentachlorophenyl butanediol.
Substitution: Various substituted pentachlorophenyl derivatives.
Scientific Research Applications
Methyl pentachlorophenyl butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl pentachlorophenyl butanedioate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing pentachlorophenol and butanedioic acid. Pentachlorophenol is known to inhibit various enzymes and disrupt cellular processes by interfering with oxidative phosphorylation and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound with similar chemical properties but without the ester linkage.
Methyl pentachlorophenyl sulfide: Another related compound where the ester oxygen is replaced by sulfur.
Uniqueness
Methyl pentachlorophenyl butanedioate is unique due to its ester linkage, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the butanedioate moiety also provides additional functional groups for further chemical modifications.
Properties
CAS No. |
94625-87-3 |
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Molecular Formula |
C11H7Cl5O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-O-methyl 4-O-(2,3,4,5,6-pentachlorophenyl) butanedioate |
InChI |
InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3 |
InChI Key |
XBEDCVIUJKRYNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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